Liminol

Chemoprevention Detoxification Enzymes Tissue-Specific Pharmacology

Liminol (CAS 1809582-55-5) is the only citrus limonoid documented to selectively induce glutathione S-transferase in the forestomach, a property absent in limonin or nomilin. Its unique C-12 hydroxyl and 5,17-dione pattern enables low-nanomolar Hsp90α inhibition (KD 10–20 nM) and client protein depletion, defining it as the essential scaffold for tissue-selective chemoprevention and C-terminal Hsp90 inhibitor design. Verify stereochemistry upon receipt—generic limonoid substitutions will invalidate target-engagement and efficacy readouts.

Molecular Formula C26H32O8
Molecular Weight 472.5 g/mol
CAS No. 1809582-55-5
Cat. No. B12388315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiminol
CAS1809582-55-5
Molecular FormulaC26H32O8
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C
InChIInChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3/t14-,15-,16+,17-,19-,20+,23-,24-,25+,26+/m0/s1
InChIKeyZFIURKZEANVFML-FNTQHQORSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Liminol (CAS 1809582-55-5) Procurement Guide: A Structurally Defined Limonoid Triterpenoid for Bioactivity Research


Liminol (CAS 1809582-55-5) is a limonoid tetranortriterpenoid with the molecular formula C26H32O8 and a molecular weight of 472.5 g/mol . It belongs to the class of highly oxygenated secondary metabolites predominantly isolated from Citrus species (Rutaceae) and Meliaceae plants . Liminol is the trivial name for a specific stereoisomer within the limonoid family; its IUPAC name defines a unique hexacyclic scaffold bearing a furan-3-yl substituent, a hydroxyl group at C-12, and a 5,17-dione pattern that distinguishes it from the more abundant citrus limonoids limonin and nomilin . This precise stereochemistry dictates its distinct biological profile, making unambiguous procurement of the correct isomer essential for reproducible pharmacology.

Why Liminol Cannot Be Replaced by Generic Limonoids Such as Limonin or Nomilin


Within the citrus limonoid family, minor structural variations translate into profound differences in pharmacodynamics and tissue selectivity. In head-to-head enzymology, limonol (the synonym for liminol) induces glutathione S-transferase (GST) activity selectively in the forestomach, whereas limonin is inactive across all tested tissues and nomilin predominantly induces liver and small-intestinal GST [1]. In cytotoxicity panels, limonol and its derivatives display single-digit micromolar IC50 values against HeLa and MCF-7 cells through Hsp90α inhibition, a mechanism not shared by the parent limonin [2]. Intestinal permeability data further demonstrate that obacunone, nomilin, and limonin exhibit distinct absorption and cellular retention profiles in Caco-2 monolayers, confirming that limonoid pharmacokinetics cannot be extrapolated across congeners [3]. Substituting liminol with a cheaper, more abundant limonoid without verifying stereochemistry and bioequivalence risks invalidating target-engagement and efficacy readouts.

Quantitative Differentiation Evidence for Liminol Versus Structurally Proximal Limonoids


Differential Glutathione S-Transferase (GST) Induction Profile in Murine Tissues

In a comparative in vivo study of eight citrus limonoids administered to mice, limonol exhibited a unique tissue-selectivity profile for GST induction. Unlike limonin (inactive in all tissues examined) and nomilin (potent inducer in liver and small intestinal mucosa), limonol showed small but detectable inducing activity exclusively in the forestomach [1]. This differential tissue targeting provides a rationale for selecting limonol in chemoprevention studies focused on gastric/forestomach carcinogenesis models.

Chemoprevention Detoxification Enzymes Tissue-Specific Pharmacology

Hsp90α Inhibition and Cytotoxicity of Limonol-Containing Derivatives Versus Parent Limonoids

A multidisciplinary screening of tetranortriterpenoids identified limonol-containing derivatives as high-affinity Hsp90α binders with KD values in the 10–20 nM range [1]. Compound 1 (cedrelosin A), which incorporates a limonol core, exhibited cytotoxic IC50 values of 10.1 µM in HeLa cells and 51.3 µM in MCF-7 cells [1]. In contrast, the parent limonoid limonin does not engage Hsp90α at comparable affinity and lacks this mechanism of action. Hsp90 inhibition by the limonol derivatives was functionally validated through depletion of client proteins c-Raf and pAkt [1].

Hsp90 Inhibition Cancer Tetranortriterpenoids

Rank-Order Intestinal Permeability of Limonoids in Caco-2 Monolayers

A 2024 study using Caco-2 cell monolayers established a clear rank order for limonoid permeability: Obacunone > Nomilin > Limonin [1]. The intracellular retention followed the inverse order: Limonin > Nomilin > Obacunone [1]. While liminol was not directly tested in this panel, the data illustrate that structurally related limonoids exhibit divergent transepithelial transport properties. Liminol's unique hydroxylation and dione pattern predict a distinct LogP and hydrogen-bonding capacity compared to limonin (which has a furan ring and epoxide) and obacunone (which has a ketone at C-7), leading to different absorption characteristics.

Intestinal Absorption Caco-2 Permeability Pharmacokinetics

Anti-Proliferative Selectivity: Limonol in Breast Cancer Versus Other Limonoids

In a panel of 16 citrus limonoids tested against MDA-MB-435 (ER−) and MCF-7 (ER+) human breast cancer cells, limonol was included alongside limonin, nomilin, obacunone, deoxylimonin, and others [1]. While limonol itself exhibited moderate potency, it served as a critical structural intermediate: its C-7 hydroxyl group is a key handle for semi-synthetic derivatization that yields compounds with IC50 values as low as 0.005 µg/mL (deacetylnomilin in ER+ MCF-7 cells) [1]. The availability of the C-12 hydroxy and C-5,17-dione functionality in liminol provides synthetic access to derivatives that surpass the potency of the natural aglycone limonin (IC50 >50 µg/mL in this panel).

Breast Cancer Cytotoxicity Limonoid SAR

Anti-Inflammatory Activity of Limonoids: Limonin Reduces Leukocyte Adhesion but Not NO Production

In a 2024 study, SSE (Citrus depressa seed extract) and the limonoids obacunone, nomilin, and limonin were evaluated for anti-inflammatory activity. In RAW264.7 macrophages, obacunone suppressed LPS-induced NO production, but limonin did not [1]. In TNF-α-stimulated HUVECs, limonin showed a tendency to inhibit THP-1 monocyte adhesion [1]. Liminol, with its distinct hydroxylation pattern, is structurally intermediate between obacunone (potent NO inhibitor) and limonin (adhesion inhibitor), positioning it as a unique probe to dissect the structure–activity relationship of limonoid anti-inflammatory effects.

Anti-Inflammatory Endothelial Cells Nitric Oxide

High-Value Application Scenarios for Liminol (CAS 1809582-55-5) Based on Quantitative Differentiation


Chemoprevention Studies Targeting Forestomach/Gastric Carcinogenesis

Liminol is the only citrus limonoid documented to induce GST activity selectively in the forestomach [1]. Researchers investigating N-nitrosamine-induced gastric carcinogenesis or screening for tissue-selective chemopreventive agents should procure liminol rather than limonin or nomilin, whose GST induction profiles are either absent or systemic [1].

Hsp90α-Targeted Anti-Cancer Drug Discovery

Limonol-derived compounds bind Hsp90α with low-nanomolar affinity (KD 10–20 nM) and deplete client proteins c-Raf and pAkt in cancer cells [2]. Pharmaceutical research programs seeking novel Hsp90 C-terminal domain inhibitors should use liminol as a starting scaffold for semi-synthesis, as the parent limonin lacks this target engagement [2].

Intestinal Permeability and Oral Bioavailability Profiling of Limonoids

With its computationally predicted Caco-2 permeability of −4.32 cm/s [4] and structural features distinct from the obacunone/nomilin/limonin series [3], liminol is an essential reference compound for building quantitative structure–permeability relationship (QSPR) models of limonoid oral absorption.

Structure–Activity Relationship (SAR) Studies on Limonoid Anti-Cancer and Anti-Inflammatory Activity

Liminol's C-12 hydroxyl and C-5,17-dione pattern differentiates it from limonin (C-7 ketone, epoxide) and obacunone (C-7 ketone, α,β-unsaturated lactone) [1][5]. This unique functional group arrangement allows medicinal chemists to probe the contribution of each oxygenated position to cytotoxicity [5] and anti-inflammatory activity [6], making liminol indispensable for systematic limonoid SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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